![molecular formula C19H23FN2O5 B12863506 2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)
2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl acetic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield 4-fluoroquinone derivatives, while reduction of the ester group can produce 2-(4-fluorophenoxy)ethyl alcohol.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticonvulsant properties.
Material Science: The spirocyclic structure lends itself to applications in the development of new materials with unique mechanical and thermal properties.
Biology: Studies explore its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neuronal activity by interacting with ion channels or receptors involved in neurotransmission . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenoxy)ethylamine: Shares the phenoxyethyl group but lacks the spirocyclic structure.
6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives: Similar spirocyclic core but different substituents.
Uniqueness
2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetate is unique due to its combination of a fluorophenoxyethyl group and a spirocyclic structure
Propiedades
Fórmula molecular |
C19H23FN2O5 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate |
InChI |
InChI=1S/C19H23FN2O5/c1-13-4-2-3-9-19(13)17(24)22(18(25)21-19)12-16(23)27-11-10-26-15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H,21,25) |
Clave InChI |
OHNZMYAQLITJSB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)OCCOC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
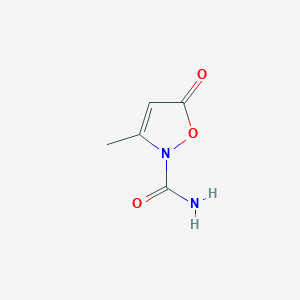
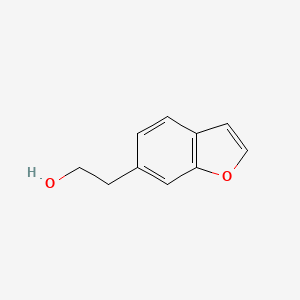
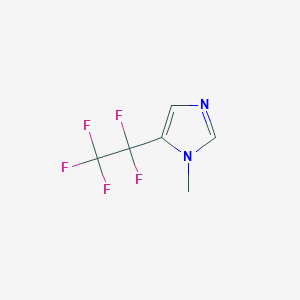
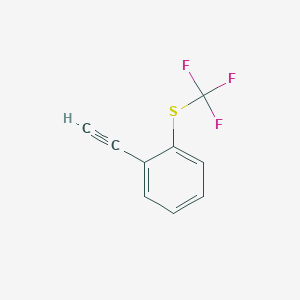

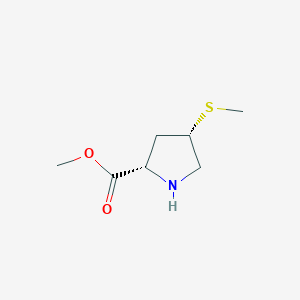
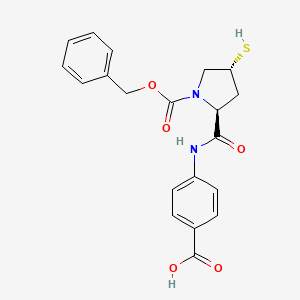
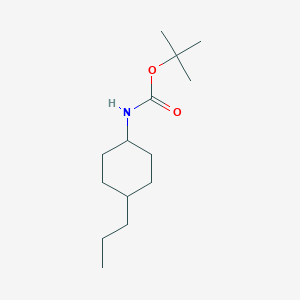
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
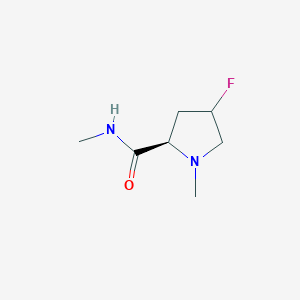
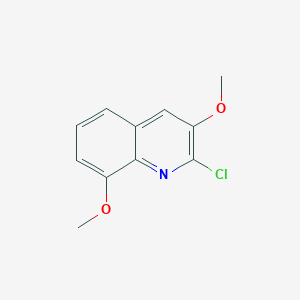
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)

